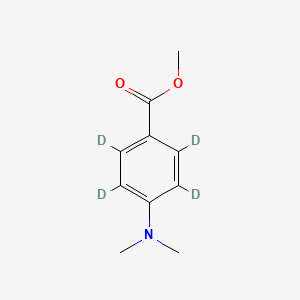
benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate is a synthetic organic compound with a complex structure. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate involves multiple steps. The starting materials typically include benzyl alcohol, 3-methoxy-3-oxopropyl bromide, and 3,5-dimethylpyrrole-2-carboxylic acid. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The final product is obtained through esterification and purification processes .
Analyse Chemischer Reaktionen
Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:
Benzyl 4-(3-methoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate: This compound has a similar structure but lacks the dimethyl groups, which can affect its chemical and biological properties.
Benzyl 5-formyl-3-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrole-2-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C18H21NO4 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-(115N)1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-12-15(9-10-16(20)22-3)13(2)19-17(12)18(21)23-11-14-7-5-4-6-8-14/h4-8,19H,9-11H2,1-3H3/i19+1 |
InChI-Schlüssel |
KCXNIAMRWFWMOX-QHPTYGIKSA-N |
Isomerische SMILES |
CC1=C([15NH]C(=C1CCC(=O)OC)C)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(NC(=C1CCC(=O)OC)C)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


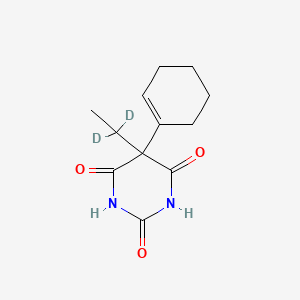
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)

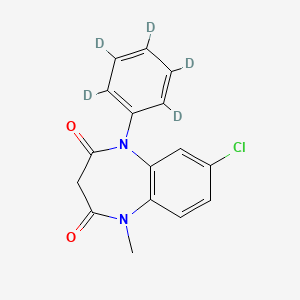

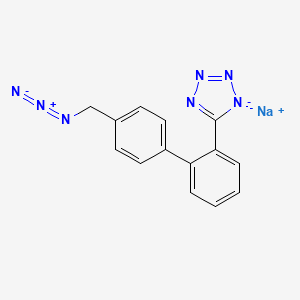

![tert-butyl N-[(2R)-2-hydroxy-2-(3-phenylmethoxyphenyl)ethyl]-N-methylcarbamate](/img/structure/B13445388.png)
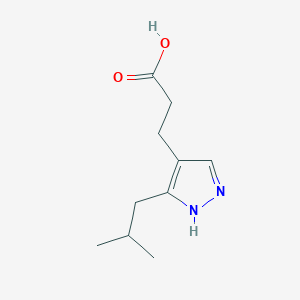
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)

![7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic Acid](/img/structure/B13445415.png)
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
